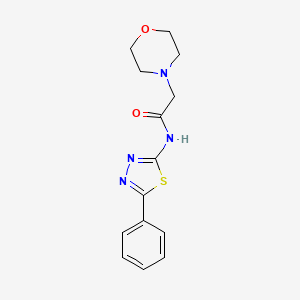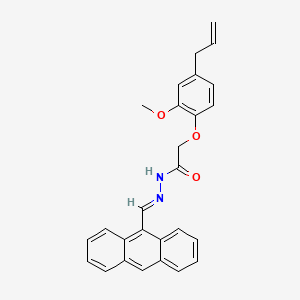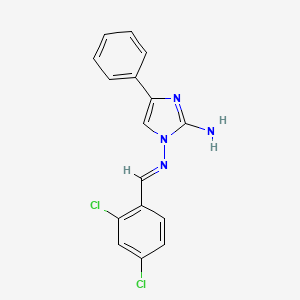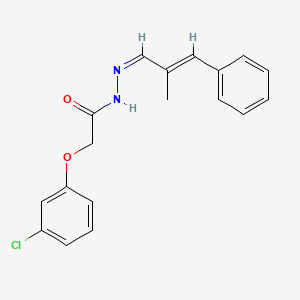
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Vue d'ensemble
Description
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to protect against oxidative stress.
Mécanisme D'action
The exact mechanism of action of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies have shown that it acts by inhibiting certain enzymes and pathways in the body. For example, 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys, and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. Studies have shown that 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. However, one of the limitations of using 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are a number of future directions for research on 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is in the development of more effective synthesis methods for 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, which could improve its yield and purity. Another area of research is in the development of new derivatives of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide with improved properties. Finally, there is a need for further studies to explore the potential applications of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in various fields of scientific research, including cancer, inflammation, and oxidative stress.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-12(10-18-6-8-20-9-7-18)15-14-17-16-13(21-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDWSYGYGFCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)

![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)

![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![2-({6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B3865588.png)


![N'-(2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865620.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)

![3-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865639.png)